

Application Note: Quantitative Analysis of Sodium Iodomethanesulfonate in Tissue using LC-MS/MS

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Compound of Interest

Compound Name: *Methiodal*

Cat. No.: *B089705*

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Abstract

This application note describes a detailed protocol for the extraction and quantitative analysis of sodium iodomethanesulfonate (SIMS) from biological tissue samples. The method utilizes a protein precipitation-based extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive method for determining SIMS concentrations in preclinical tissue distribution and pharmacokinetic studies.

Introduction

Sodium iodomethanesulfonate is a compound of interest in various fields of biomedical research. Accurate quantification of its concentration in different tissues is crucial for understanding its pharmacokinetics, biodistribution, and potential therapeutic or toxic effects. This document provides a comprehensive protocol for the homogenization of tissue, extraction of the analyte, and subsequent analysis by LC-MS/MS, a technique well-suited for the sensitive and selective detection of small molecules in complex biological matrices.

Experimental Protocols

Tissue Sample Preparation and Homogenization

This protocol is designed for the extraction of SIMS from soft tissues (e.g., liver, kidney, lung).

Materials:

- Tissue sample (\leq 100 mg)
- Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Bead mill homogenizer with 2.0 mL screw-cap tubes containing ceramic beads
- Ice
- Microcentrifuge

Procedure:

- Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled 2.0 mL homogenization tube.
- Add 500 μ L of ice-cold PBS to the tube.
- Homogenize the tissue using a bead mill homogenizer. A typical setting is 2 cycles of 30 seconds at 6 m/s, with a 1-minute rest on ice between cycles.
- Visually inspect the sample to ensure complete homogenization.
- Keep the homogenate on ice for the next step.

Protein Precipitation and Extraction

Materials:

- Tissue homogenate
- Internal Standard (IS) solution (e.g., a structural analog of SIMS, if available)
- Precipitation Solvent: Acetonitrile with 0.1% formic acid, chilled to -20°C
- Vortex mixer

- Refrigerated microcentrifuge (4°C)
- Syringe filters (0.22 µm)
- HPLC vials

Procedure:

- To 100 µL of tissue homogenate, add 10 µL of the internal standard solution.
- Add 400 µL of ice-cold acetonitrile with 0.1% formic acid.
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant without disturbing the protein pellet.
- Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.
- The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

- Column: A reverse-phase column suitable for polar analytes, such as a C18 column with a polar endcapping (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic acid in water

- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C
- Gradient:

Time (min)	%B
0.0	5
1.0	5
5.0	95
7.0	95
7.1	5

| 10.0 | 5 |

MS/MS Parameters:

- Ionization Mode: Electrospray Ionization (ESI), Negative
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Gas Flow Rates: Optimized for the specific instrument
- Multiple Reaction Monitoring (MRM) Transitions:
 - These transitions are hypothetical and should be optimized empirically. They are based on the structure of sodium iodomethanesulfonate ($\text{CH}_2\text{ISO}_3\text{Na}$).

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
SIMS	224.9	80.0 (SO_3^-)	20
SIMS	224.9	95.9 (HSO_4^-)	15

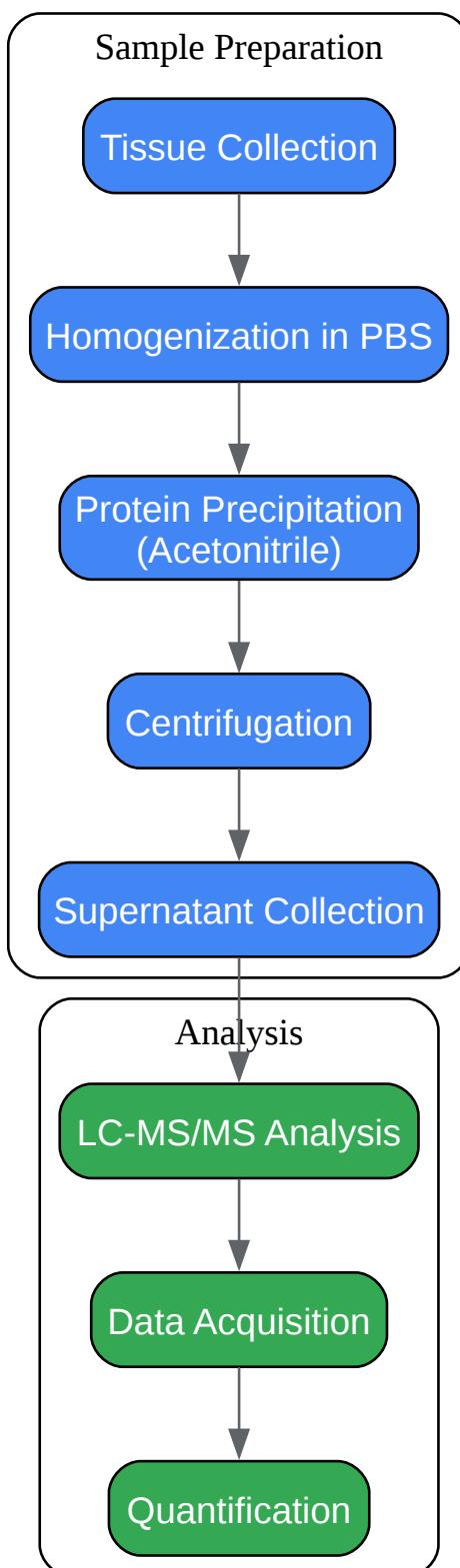
| Internal Standard | TBD | TBD | TBD |

Data Presentation

The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of small molecules in tissue. This data is illustrative and should be replaced with experimental data upon method validation.

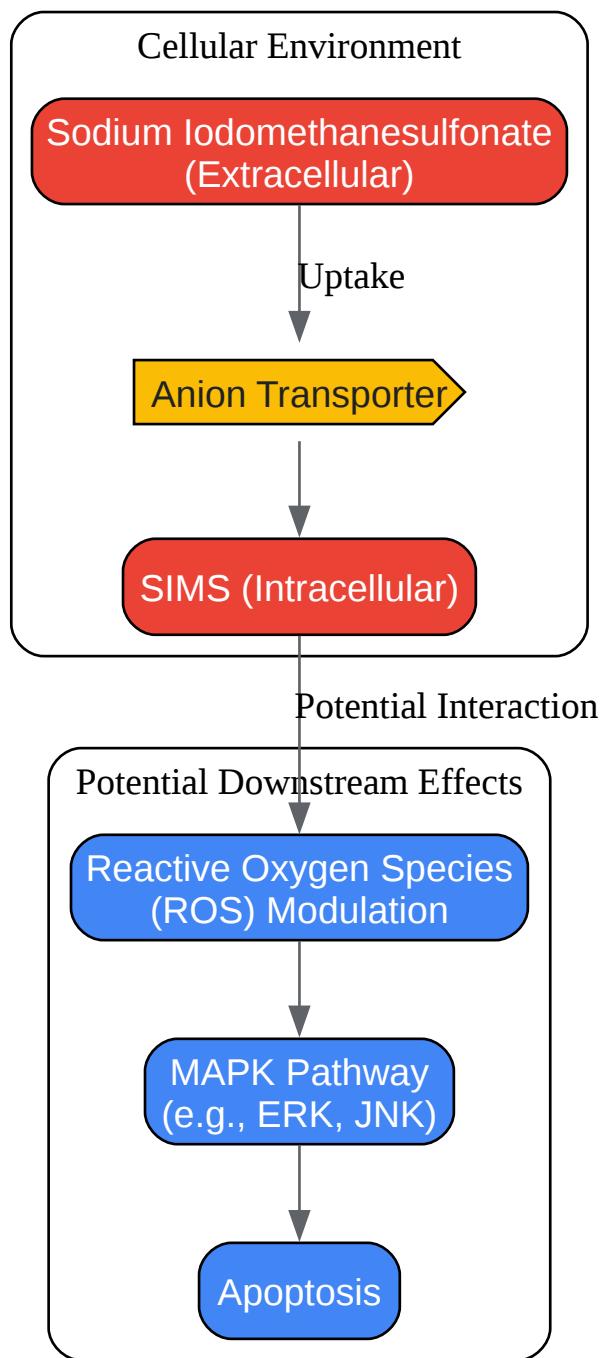
Parameter	Typical Value
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantification (LOQ)	1.0 ng/mL
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 15%
Accuracy (% Recovery)	85 - 115%
Matrix Effect	< 15%

Visualizations



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Caption: Experimental workflow from tissue collection to quantification.



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